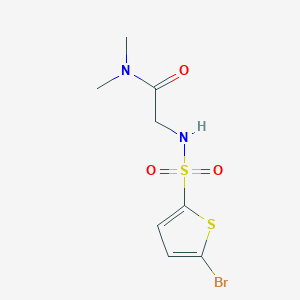
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of sulfonamides It features a brominated thiophene ring attached to a sulfonamide group, which is further connected to a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide typically involves a multi-step process:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonamide Formation: The brominated thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide derivative.
Acetamide Coupling: Finally, the sulfonamide derivative is coupled with N,N-dimethylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiophene derivatives with altered electronic properties.
Scientific Research Applications
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its sulfonamide moiety.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . Additionally, the brominated thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: A related compound with a carboxaldehyde group instead of a sulfonamide.
2-Ethylhexyl 5-Bromothiophene-2-Carboxylate: Another derivative with an ester group, used in antibacterial studies.
Uniqueness
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is unique due to its combination of a brominated thiophene ring and a sulfonamide group, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11BrN2O3S2 |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H11BrN2O3S2/c1-11(2)7(12)5-10-16(13,14)8-4-3-6(9)15-8/h3-4,10H,5H2,1-2H3 |
InChI Key |
MQGNWULKZJPTLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNS(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


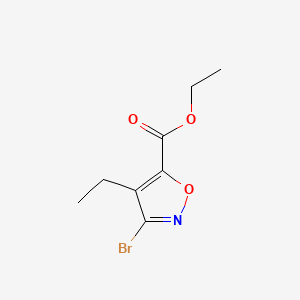
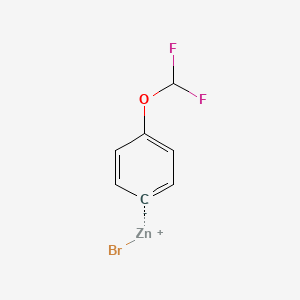
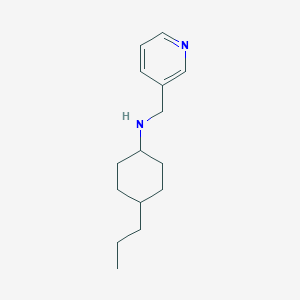

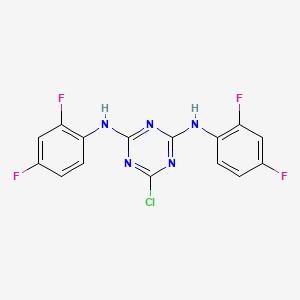

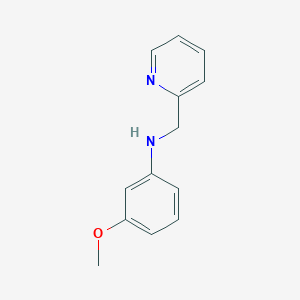

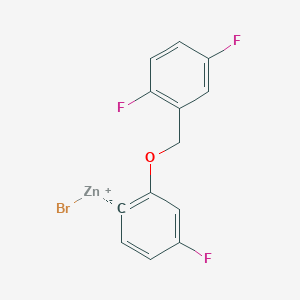
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
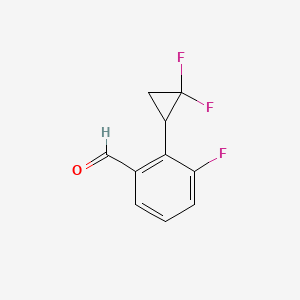
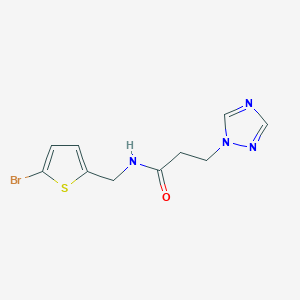
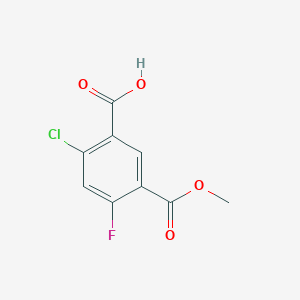
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
